Propan-2-yl 3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxylate
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Overview
Description
PROPAN-2-YL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE: is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno ring fused with a naphthyridine moiety, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-b]naphthyridine derivatives typically involves multi-step reactions, including condensation, cyclization, and substitution reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods: Industrial production of such complex molecules often involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules in organic chemistry. Its unique structure allows for various modifications, making it a valuable intermediate in synthetic chemistry .
Biology: In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown potential in medicinal chemistry for the development of drugs with anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Thiophene Derivatives: These compounds share the thiophene ring structure and exhibit similar biological activities.
Naphthyridine Derivatives: These compounds share the naphthyridine moiety and are known for their diverse pharmacological properties.
Uniqueness: The uniqueness of PROPAN-2-YL 3-AMINO-6-BENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXYLATE lies in its combined thieno and naphthyridine structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C21H23N3O2S |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
propan-2-yl 3-amino-6-benzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxylate |
InChI |
InChI=1S/C21H23N3O2S/c1-13(2)26-21(25)19-18(22)16-10-15-12-24(11-14-6-4-3-5-7-14)9-8-17(15)23-20(16)27-19/h3-7,10,13H,8-9,11-12,22H2,1-2H3 |
InChI Key |
KMXKMHJBMDZBCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)N=C3CCN(CC3=C2)CC4=CC=CC=C4)N |
Origin of Product |
United States |
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